
Danofloxacin mesylate
Overview
Description
Danofloxacin mesylate is a fluoroquinolone antibiotic and a type II topoisomerase inhibitor . It has a broad antimicrobial spectrum and is used as an anti-infective agent for veterinary use only . It exhibits broad-spectrum antibacterial activity against species of Mycoplasma, Actinobacillus, Mannheima, Escherichia, and Pasturella .
Synthesis Analysis
Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The release of danofloxacin mesylate (DFM) from microspheres was much slower than from the raw material (DFM) in the release medium . Danofloxacin mesylate liposomes were prepared using five different methods, with the ammonium sulfate gradient method with freeze-thawing steps validated as the best one .Molecular Structure Analysis
The molecular formula of Danofloxacin mesylate is C20H24FN3O6S . The crystal structure of danofloxacin mesylate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques .Chemical Reactions Analysis
A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin, and sarafloxacin in honey . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .Physical And Chemical Properties Analysis
The molecular weight of Danofloxacin mesylate is 453.48 . The prepared liposome products were ivory white semitransparent suspension, the electron microscope appearance was intact and globular or globular-like vesicles with uniformed distribution .Scientific Research Applications
Veterinary Medicine
Danofloxacin Mesylate is a synthetic, broad-spectrum fluoroquinolone with antibacterial activity . It is used in veterinary medicine to combat the organisms causing respiratory disease in cattle, chickens, and pigs .
Antibiotic Research
Danofloxacin Mesylate is an antibiotic that belongs to the fluoroquinolone class of veterinary antibiotics . It is approved for use in the US by the FDA .
Pharmacokinetics Research
Danofloxacin Mesylate has been used in pharmacokinetics research. For instance, the elimination half-life (t 1/2β) of the drug was found to be 24.32 h for Danofloxacin Mesylate gelatin microspheres (DFM-GMS), and 6.61 h for Danofloxacin Mesylate (DFM) .
Drug Delivery Systems
Danofloxacin Mesylate has been used in the development of drug delivery systems. Specifically, Danofloxacin Mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . These microspheres could be applied as a long-acting and lung targeting dosage form of DFM for clinical application .
Resistance Studies
Research has been conducted to understand the relationship between the simulated Danofloxacin Mesylate pharmacokinetics, pharmacodynamics (PK/PD) parameters and development of resistance for Mycoplasma gallisepticum .
Crystal Structure Analysis
The crystal structure of Danofloxacin Mesylate has been analyzed, which is important for understanding its physical and chemical properties .
Mechanism of Action
Target of Action
Danofloxacin mesylate is a synthetic antibacterial agent from the family of the fluoroquinolones . It is highly active against Mycoplasma species that cause respiratory infections in cattle, pigs, and poultry . The primary target of danofloxacin mesylate is the bacterial DNA-gyrase , which is necessary for supercoiling of DNA to provide a suitable spatial arrangement of DNA within the bacterial cell .
Mode of Action
Danofloxacin mesylate acts principally by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling of DNA, which is essential for bacterial replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
It is known that the drug interferes with the function of dna-gyrase, an enzyme involved in dna replication and transcription . This interference disrupts the normal cellular processes of the bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetics of danofloxacin mesylate in animals have been studied. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration-time curve (AUC) for both oral and intravenous administration was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL, respectively .
Result of Action
The result of danofloxacin mesylate’s action is the death of the bacterial cells. By inhibiting the function of DNA-gyrase, the drug prevents the bacteria from replicating and transcribing their DNA . This leads to the death of the bacterial cells and the resolution of the infection .
Action Environment
The action of danofloxacin mesylate can be influenced by various environmental factors. For instance, the drug is typically formulated as a solution for injection, and its effectiveness can be affected by the temperature and pH of the solution . Additionally, the drug’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Safety and Hazards
Future Directions
Recent research has focused on the pharmacokinetics of Danofloxacin mesylate in healthy and Mannheimia haemolytica infected calves . The study found that parenterally administered fluoroquinolones expose gut microbiota to high concentrations of the antibiotics . This provides a mechanistic basis for understanding the pharmacokinetics of Danofloxacin mesylate in healthy and diseased individuals .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922988 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Danofloxacin mesylate | |
CAS RN |
119478-55-6 | |
| Record name | Danofloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119478-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANOFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Danofloxacin mesylate?
A1: Danofloxacin mesylate, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Danofloxacin mesylate disrupts bacterial DNA synthesis, leading to bacterial cell death.
Q2: What are the downstream effects of Danofloxacin mesylate on bacterial cells?
A2: Inhibition of DNA gyrase and topoisomerase IV by Danofloxacin mesylate leads to a cascade of events within bacterial cells, including:
Q3: What is the molecular formula and weight of Danofloxacin mesylate?
A3: The molecular formula of Danofloxacin mesylate is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]
Q4: Is there any spectroscopic data available for Danofloxacin mesylate?
A4: Yes, Danofloxacin mesylate can be analyzed using various spectroscopic techniques.
UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]
HPLC with UV detection: This is a widely employed method for quantifying Danofloxacin mesylate in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of Danofloxacin mesylate residues in complex samples. [, ]
Q5: Does Danofloxacin mesylate exhibit any catalytic properties?
A5: Danofloxacin mesylate is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.
Q6: Have there been any computational studies on Danofloxacin mesylate?
A8: Yes, computational studies have been conducted to investigate the crystal structure of Danofloxacin mesylate using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []
Q7: How do structural modifications to the Danofloxacin molecule affect its activity?
A7: While specific SAR studies on Danofloxacin mesylate are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.
Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of Danofloxacin mesylate?
A8: Several formulation approaches have been explored to enhance the delivery and efficacy of Danofloxacin mesylate:
- Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []
- Microsphere formulation: Encapsulating Danofloxacin mesylate in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []
- Liposomal formulation: Incorporating Danofloxacin mesylate into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]
Q9: What is the pharmacokinetic profile of Danofloxacin mesylate in different species?
A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:
- Absorption: Danofloxacin mesylate is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]
- Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]
- Metabolism: Danofloxacin mesylate is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []
- Excretion: The drug and its metabolites are primarily excreted in urine. []
Q10: How do different routes of administration affect the pharmacokinetics of Danofloxacin mesylate?
A10: The route of administration significantly influences the pharmacokinetic profile of Danofloxacin mesylate:
- Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]
- Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]
- Oral administration: Absorption can be variable depending on the species and formulation. [, , ]
Q11: What is the in vitro activity of Danofloxacin mesylate against different bacterial species?
A13: Danofloxacin mesylate exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]
Q12: What animal models have been used to study the efficacy of Danofloxacin mesylate?
A12: Various animal models have been employed to investigate the efficacy of Danofloxacin mesylate in treating bacterial infections:
- Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]
- Calves: Danofloxacin mesylate has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []
- Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]
Q13: What are the known mechanisms of resistance to Danofloxacin mesylate?
A13: Resistance to Danofloxacin mesylate can develop through various mechanisms, primarily:
- Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their affinity for Danofloxacin mesylate, decreasing its efficacy. []
- Efflux pumps: Bacteria can develop efflux pumps that actively remove Danofloxacin mesylate from the cell, reducing its intracellular concentration. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



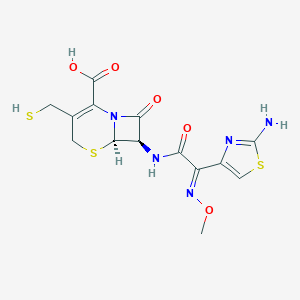
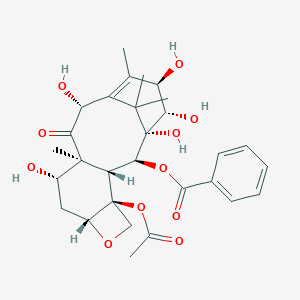

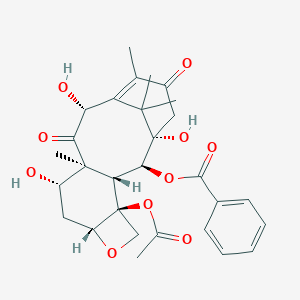


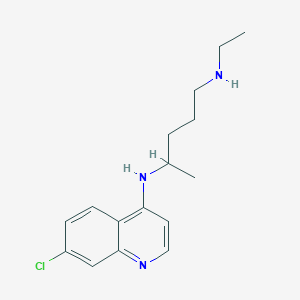


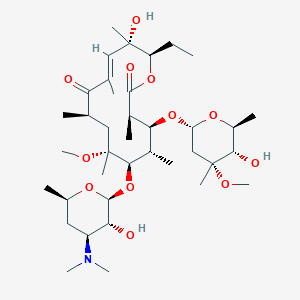
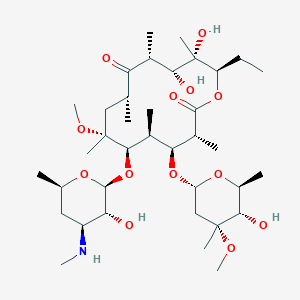
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
